molecular formula C8H6ClFO3 B3040872 Methyl 5-chloro-2-fluoro-4-hydroxybenzoate CAS No. 245743-64-0

Methyl 5-chloro-2-fluoro-4-hydroxybenzoate

Cat. No. B3040872
CAS RN: 245743-64-0
M. Wt: 204.58 g/mol
InChI Key: BRYMTICSIXIYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-chloro-2-fluoro-4-hydroxybenzoate” is a chemical compound with the CAS Number: 245743-64-0 . It has a molecular weight of 204.58 . The IUPAC name for this compound is methyl 5-chloro-2-fluoro-4-hydroxybenzoate . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 5-chloro-2-fluoro-4-hydroxybenzoate” is 1S/C8H6ClFO3/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,11H,1H3 . The InChI key is BRYMTICSIXIYSK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 5-chloro-2-fluoro-4-hydroxybenzoate” is a solid at room temperature . The storage temperature is recommended to be at refrigerator conditions .

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Organic chemists utilize this compound for synthetic purposes. Its functional groups allow for diverse transformations, making it valuable in the creation of more complex molecules.

For more details, you can find information about this compound on Sigma-Aldrich’s website here .

Safety and Hazards

The safety information available indicates that “Methyl 5-chloro-2-fluoro-4-hydroxybenzoate” has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapours/spray should be avoided .

properties

IUPAC Name

methyl 5-chloro-2-fluoro-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYMTICSIXIYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-chloro-2-fluoro-4-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-chloro-2-fluoro-4-hydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 5-chloro-2-fluoro-4-hydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 5-chloro-2-fluoro-4-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 5-chloro-2-fluoro-4-hydroxybenzoate
Reactant of Route 6
Methyl 5-chloro-2-fluoro-4-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.